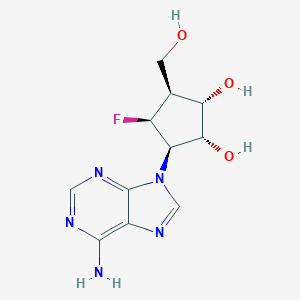

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol, also known as AFC, is a fluorogenic substrate used in biochemical and physiological research to detect the activity of enzymes such as glycosidases and esterases. AFC is a relatively new compound that has been synthesized in recent years.

Mecanismo De Acción

The mechanism of action of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol involves the hydrolysis of the cyclopentanediol ring by an enzyme such as a glycosidase or esterase. This hydrolysis releases the fluorophore, which emits a strong fluorescent signal upon excitation. The fluorescence of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is highly sensitive to changes in the local environment, making it an excellent tool for monitoring enzyme activity in real-time.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol are limited to its use as a substrate for enzyme assays. 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol does not have any known direct effects on cellular processes or physiological systems. However, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in enzyme assays has led to important discoveries in the fields of biochemistry and physiology.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol as a substrate for enzyme assays include its high sensitivity, low background fluorescence, and ease of synthesis. The limitations of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol include its limited stability in solution and its relatively short half-life. Additionally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is limited to the study of enzymes that hydrolyze cyclopentanediol rings.

Direcciones Futuras

For the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol include the development of new substrates with improved stability and longer half-lives. Additionally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in high-throughput screening assays could lead to the discovery of new enzyme inhibitors and activators. Finally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in live-cell imaging experiments could provide new insights into the spatial and temporal regulation of enzyme activity in cells.

Métodos De Síntesis

The synthesis of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol involves the reaction of 2,3,5-tri-O-benzoyl-1,4-dideoxy-1,4-imino-D-ribitol with 4-fluoro-5-formyl-1,2-cyclopentanedione in the presence of a base. This reaction yields 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol as a white solid in good yield. The synthesis of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is relatively simple and straightforward, making it an attractive substrate for research purposes.

Aplicaciones Científicas De Investigación

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is widely used as a fluorogenic substrate in biochemical and physiological research to detect the activity of enzymes such as glycosidases and esterases. 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is often used as a model substrate for the study of enzyme kinetics and enzyme inhibition. The fluorescence of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is highly sensitive to changes in the local environment, making it an excellent tool for monitoring enzyme activity in real-time.

Propiedades

Número CAS |

115509-32-5 |

|---|---|

Nombre del producto |

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol |

Fórmula molecular |

C11H14FN5O3 |

Peso molecular |

283.26 g/mol |

Nombre IUPAC |

(1S,2R,3R,4S,5S)-3-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C11H14FN5O3/c12-5-4(1-18)8(19)9(20)7(5)17-3-16-6-10(13)14-2-15-11(6)17/h2-5,7-9,18-20H,1H2,(H2,13,14,15)/t4-,5+,7+,8+,9-/m1/s1 |

Clave InChI |

LFSGVDMIBZBPPJ-JKBCRHRPSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H]([C@@H]3F)CO)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N |

Sinónimos |

3-adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol 6'-fluoroaristeromycin F-C-Ado |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)